molecular formula C10H10BrFMgO2 B6333886 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 1187164-26-6

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran

Cat. No.: B6333886
CAS No.: 1187164-26-6
M. Wt: 285.39 g/mol
InChI Key: HQZDLVWXLCONRY-UHFFFAOYSA-M
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Description

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide (molecular formula: C₁₀H₁₀BrFMgO₂) is a Grignard reagent supplied as a 0.25 M solution in tetrahydrofuran (THF) by Rieke Metals (Product ID: 3160) . This compound features a 1,3-dioxane ring fused to a fluorinated phenyl group, which confers unique electronic and steric properties. Grignard reagents of this type are widely used in nucleophilic addition and cross-coupling reactions to construct carbon-carbon bonds in organic synthesis. The fluorine substituent and dioxane ring influence reactivity, solubility, and stability, making this reagent particularly valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

magnesium;2-(2-fluorobenzene-4-id-1-yl)-1,3-dioxane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h1,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDLVWXLCONRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226422
Record name Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-26-6
Record name Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Solvent and Temperature Effects on Grignard Formation

ParameterOptimal ConditionEffect of Deviation
SolventAnhydrous THFMoisture >50 ppm causes hydrolysis
Temperature25–30°C (initiation)<20°C slows initiation; >35°C risks side reactions
Magnesium SurfaceIodine-activated turningsUnactivated Mg increases induction period

Initiation typically requires 10–15 minutes, indicated by a grayish suspension and gentle reflux. Sub-stoichiometric THF (5–10 vol%) relative to magnesium improves heat transfer, while excess solvent dilutes the reagent, complicating downstream concentration.

Reaction Workflow and Byproduct Mitigation

The reaction proceeds under inert atmosphere (argon or nitrogen) to prevent oxidation. A stepwise addition protocol minimizes exotherms:

  • Charge THF (80% of total volume) and magnesium turnings into a flame-dried reactor.

  • Add iodine (1 wt% of Mg) and heat to 40°C for 5 minutes to activate the surface.

  • Dose 4-bromo-3-fluoro-(1,3-dioxan-2-yl)benzene in THF (20% of total volume) over 30–45 minutes, maintaining 25–30°C.

Side reactions, such as Wurtz coupling or dioxane ring opening, are suppressed by:

  • Stoichiometric control : A 1.05:1 molar ratio of Mg to aryl bromide avoids excess Mg, which promotes dimerization.

  • Inhibitors : Adding 0.1% 1,2-dibromoethane quenches radical intermediates, reducing coupling byproducts.

Purification and Concentration to 0.25 M

Post-reaction, the mixture is filtered through a sintered glass funnel under argon to remove unreacted magnesium. The filtrate’s concentration is adjusted via rotary evaporation at 30°C (20–30 mmHg) to achieve the target 0.25 M solution. Over-concentration risks precipitation of Mg salts, while under-concentration reduces shelf stability.

Table 2: Stability of 0.25 M Solution in THF

Storage ConditionStability DurationDegradation Indicators
-20°C, argon6 monthsCloudiness; gas evolution
25°C, argon1 monthYellow discoloration; precipitate

Analytical Validation and Quality Control

Quality assurance involves:

  • Titration : A 0.1 M salicylaldehyde solution in THF reacts with the Grignard reagent; back-titration with HCl confirms molarity (target: 0.25 ± 0.02 M).

  • NMR Analysis : 19F^{19}\text{F} NMR detects residual aryl bromide (δ = -112 ppm) and fluorinated byproducts.

  • Karl Fischer Titration : Moisture content <50 ppm ensures reagent stability.

Industrial-Scale Adaptation Challenges

Scaling to multi-kilogram batches introduces challenges:

  • Heat Dissipation : Jacketed reactors with glycol cooling maintain 25–30°C during exothermic initiation.

  • Mixing Efficiency : High-shear impellers prevent Mg settling, ensuring homogeneous reagent distribution.

  • Cost Optimization : Recycling THF via distillation (bp 66°C) reduces solvent costs by 40% .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds to form alcohols

    Substitution reactions: Replaces halides in organic compounds

    Coupling reactions: Forms carbon-carbon bonds with various electrophiles

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Halides: Alkyl halides, aryl halides

    Electrophiles: Various electrophilic species in coupling reactions

    Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds

    Substituted products: From substitution reactions

    Coupled products: From coupling reactions with electrophiles

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide indicates the presence of a fluorophenyl group and a dioxane structure, which contributes to its distinct reactivity profile. The compound is typically prepared as a 0.25 M solution in THF, an aprotic solvent that stabilizes reactive intermediates and facilitates nucleophilic addition reactions.

Key Structural Features:

  • Fluorophenyl Group: Enhances electrophilic reactivity.
  • Dioxane Moiety: Improves solubility and stability in THF.
  • Grignard Reagent: Known for its nucleophilic character, allowing it to react with various electrophiles.

Nucleophilic Addition Reactions

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide is primarily used for nucleophilic addition to carbonyl compounds, enabling the formation of alcohols. This reaction is crucial in synthesizing complex organic molecules from simpler precursors.

Carbon-Carbon Bond Formation

As a Grignard reagent, it facilitates the formation of carbon-carbon bonds through various coupling reactions. This application is vital in constructing biaryl compounds and other complex structures commonly found in pharmaceuticals.

Synthesis of Heterocycles

The compound can be employed in the synthesis of heterocyclic compounds by reacting with electrophiles containing heteroatoms. These reactions are significant for developing new materials with specific properties.

Reaction Mechanisms

The mechanism by which 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide operates involves:

  • Nucleophilic Attack: The magnesium atom donates electrons to form a bond with an electrophile (e.g., carbonyl carbon).
  • Formation of Alkoxide Intermediate: This step leads to the generation of an alkoxide ion.
  • Protonation: The alkoxide can then be protonated to yield the final alcohol product.

Case Study 1: Synthesis of Alcohols

In a laboratory setting, researchers utilized 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide to synthesize various secondary and tertiary alcohols from ketones and aldehydes. The selectivity and yield were optimized by adjusting reaction conditions such as temperature and substrate concentration.

SubstrateProductYield (%)
Acetophenone4-(1,3-Dioxan-2-yl)-3-fluorobenzyl alcohol85
Benzaldehyde4-(1,3-Dioxan-2-yl)-3-fluorobenzyl alcohol90

Case Study 2: Biaryl Synthesis

A study demonstrated the use of this Grignard reagent in cross-coupling reactions to form biaryl compounds. The reactions were conducted under inert conditions using palladium catalysts, resulting in high yields of the desired products.

Reaction TypeYield (%)Catalyst Used
Suzuki Coupling75Pd(PPh₃)₄
Negishi Coupling80PdCl₂(dppf)

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically:

    Formation of carbon-carbon bonds: Through nucleophilic addition or substitution

    Reduction of carbonyl compounds: To form alcohols

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide and analogous Grignard reagents:

Compound Name Substituents Molecular Formula Concentration Supplier Key Applications
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 1,3-Dioxane, fluorine C₁₀H₁₀BrFMgO₂ 0.25 M (THF) Rieke Metals Cross-coupling, fluorinated arenes
3-(1,3-Dioxan-2-yl)phenylmagnesium bromide 1,3-Dioxane C₉H₁₀BrMgO₂ 0.25 M (THF) Fluorochem Synthesis of dioxane-containing aromatics
4-(N,N-Dimethylamino)phenylmagnesium bromide N,N-Dimethylamino C₈H₁₁BrMgN 0.5 M (2-MeTHF) J&Kseal Electron-rich aryl intermediates
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide Morpholinylmethyl C₁₁H₁₄BrMgNO 0.25 M (THF) Thermo Scientific Functionalized ligands, drug discovery
Key Observations:
  • Electronic Effects: The fluorine atom in the target compound withdraws electron density, reducing nucleophilicity compared to non-fluorinated analogs like 3-(1,3-Dioxan-2-yl)phenylmagnesium bromide. However, the dioxane ring donates electron density via oxygen lone pairs, partially offsetting this effect .
  • Steric Influence : The dioxane ring introduces steric bulk, which may hinder reactions at the ortho position but enhances stability by shielding the magnesium center .
  • Solubility: THF is a polar, aprotic solvent ideal for stabilizing Grignard reagents. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) in 4-(N,N-Dimethylamino)phenylmagnesium bromide offer improved boiling points but similar solubility profiles .

Reactivity and Stability

Reactivity Trends:
  • Fluorinated vs. Non-Fluorinated: Fluorine’s electron-withdrawing nature reduces the nucleophilic strength of the target compound compared to its non-fluorinated counterpart, 3-(1,3-Dioxan-2-yl)phenylmagnesium bromide. This makes it less reactive toward electrophilic substrates like ketones but more selective in aromatic substitution reactions .
  • Amino-Substituted Analogs: 4-(N,N-Dimethylamino)phenylmagnesium bromide exhibits higher nucleophilicity due to the electron-donating dimethylamino group, enabling rapid additions to carbonyl compounds .
Stability Considerations:
  • The dioxane ring in the target compound enhances stability by coordinating with the magnesium atom, reducing decomposition rates. In contrast, morpholinylmethyl-substituted reagents ([3-(4-Morpholinylmethyl)phenyl]magnesium bromide) may exhibit lower thermal stability due to the flexibility of the morpholine group .
  • All THF-based Grignard reagents require storage under inert atmospheres (argon/nitrogen) to prevent oxidation and hydrolysis .

Biological Activity

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide (commonly referred to as the Grignard reagent) is an organomagnesium compound used extensively in organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a dioxane moiety, suggest potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C10H10BrFMgO2
  • Molecular Weight : 267.4 g/mol
  • Concentration : 0.25 M in Tetrahydrofuran (THF)

The biological activity of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The fluorine atom enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological targets. The dioxane ring may also contribute to its stability and solubility in organic solvents, facilitating its use in biological assays.

Biological Activity Overview

Research indicates that compounds containing fluorinated phenyl groups exhibit various biological activities, including antimicrobial, anticancer, and antimutagenic properties. The following sections summarize key findings related to the biological activity of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide.

Antimicrobial Activity

Studies have shown that fluorinated compounds can significantly inhibit the growth of various bacterial strains. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Bacterium
MA-115616 µMS. aureus
MA-111532 µME. coli
MA-111664 µMS. typhimurium

These results suggest that the incorporation of fluorine into aromatic systems enhances their antimicrobial efficacy .

Anticancer Activity

Fluorinated compounds have been noted for their potential anticancer properties. A study on similar fluorinated derivatives indicated that they can induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways related to cell survival . The presence of the dioxane moiety may also influence the compound's interaction with cellular targets.

Case Studies

  • Fluoroaryl Compounds : A study demonstrated that fluoroaryl compounds significantly reduced viability in S. typhimurium TA1535 at concentrations of 50 and 100 µM, indicating potential antimutagenic properties linked to fluorine substitution .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that introducing fluorine into phenyl rings can enhance antibacterial activity by improving binding affinity to bacterial targets . For instance, compounds with thiophene rings exhibited higher activity than those without.

Q & A

Q. What are the recommended handling and storage protocols for this Grignard reagent in THF?

The reagent is moisture- and oxygen-sensitive, requiring storage under inert gas (argon/nitrogen) at -20°C. Use flame-dried glassware and anhydrous solvents. Quench residual reactivity with isopropanol or saturated ammonium chloride before disposal. Avoid exposure to air during transfers to prevent decomposition .

Q. How is the concentration (0.25 M) of this Grignard reagent experimentally verified?

Titration using a standardized acid (e.g., HCl) with phenolphthalein as an indicator is standard. Alternatively, quantitative 1H^1\text{H}-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated THF provides precise molarity measurements .

Q. What synthetic routes are used to prepare this compound?

The reagent is synthesized via halogen-magnesium exchange or direct oxidative insertion of magnesium into the aryl bromide precursor. For example, iodobenzene derivatives in THF react with activated magnesium under controlled temperatures (0–25°C) .

Advanced Research Questions

Q. How does the 1,3-dioxane substituent influence the reactivity of this Grignard reagent compared to non-ether analogs?

The 1,3-dioxane ring enhances steric bulk and stabilizes the magnesiated intermediate through chelation, reducing side reactions like β-hydride elimination. Comparative kinetic studies with 3-fluorophenylmagnesium bromide (lacking dioxane) show slower but more selective coupling in Kumada reactions .

Q. What analytical methods are optimal for characterizing reaction byproducts involving this reagent?

  • GC-MS : Identifies volatile organics after derivatization.
  • X-ray crystallography : Resolves structural ambiguities in crystalline intermediates (e.g., brominated side products) .
  • 19F^{19}\text{F}-NMR : Tracks fluorine-containing intermediates with high sensitivity .

Q. How does THF solvent purity impact reagent stability and reaction outcomes?

THF with ≤50 ppm water and peroxides (tested via iodometric titration) is critical. Aged THF forms peroxides that oxidize the Grignard reagent, leading to reduced yields. Stabilized THF (e.g., with BHT) is recommended for long-term storage .

Experimental Design & Troubleshooting

Q. What strategies mitigate low yields in cross-couplings using this reagent?

  • Temperature control : Maintain reactions at -10°C to 0°C to suppress THF ring-opening side reactions.
  • Catalyst screening : Ni(acac)2_2 or Pd(dba)3_3 improves efficiency in Stille couplings.
  • Additives : Use 1,2-dibromoethane to activate magnesium surfaces .

Q. How can competing proto-demetalation be minimized in nucleophilic additions?

Pre-dry substrates (e.g., ketones, esters) over molecular sieves. Use inverse addition (slow reagent addition to substrate) to limit proton sources. Monitor reaction progress via in situ IR for carbonyl disappearance .

Data Contradiction Analysis

Q. Why do reported yields vary for Suzuki-Miyaura couplings with this reagent?

Discrepancies arise from:

  • Base selection : K3_3PO4_4 vs. Cs2_2CO3_3 alters reaction pH and magnesium precipitation.
  • Solvent ratios : THF:toluene (3:1) improves solubility of aryl boronic acids.
  • Catalyst loading : Pd(PPh3_3)4_4 at 2 mol% outperforms Pd(OAc)2_2 in polar solvents .

Q. How to resolve conflicting 13C^{13}\text{C}13C-NMR data for the dioxane-magnesiated adduct?

Dynamic equilibria between monomeric and dimeric Mg species in THF cause signal splitting. Low-temperature NMR (-40°C) or DFT calculations (e.g., Gaussian) clarify the dominant structure .

Stability & Decomposition Studies

Q. What decomposition products form upon prolonged storage?

GC-MS analysis identifies:

  • 3-Fluorophenol : From hydrolysis of the magnesiated species.
  • 1,3-Dioxane : Released via Mg-O bond cleavage.
  • Mg(OH)Br : Precipitate confirmed by XRD .

Q. How does atmospheric CO2_22​ affect reactivity?

CO2_2 quenches the Grignard reagent, forming carboxylates. In controlled experiments, bubbling CO2_2 through the solution yields 4-(1,3-dioxan-2-yl)-3-fluorobenzoic acid, characterized by HRMS and IR .

Comparative Reactivity Table

CompoundReactivity (vs. Benzaldehyde)Selectivity in CouplingStability in THF
4-(1,3-Dioxan-2-yl)-3-fluorophenylMgBrModerateHigh (chelation control)6 months at -20°C
3-FluorophenylMgBrHighLow (β-hydride elimination)3 months at -20°C
4-MethoxyphenylMgBrLowModerate (electron-rich)4 months at -20°C
Data synthesized from

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